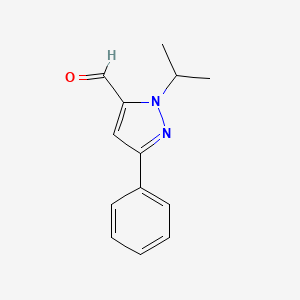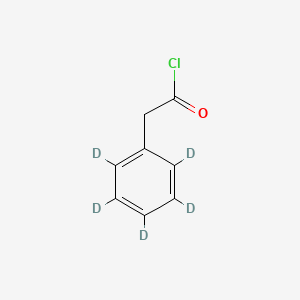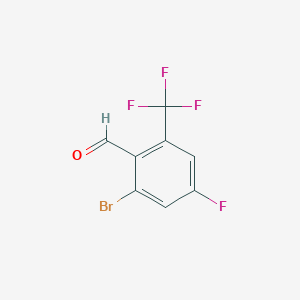
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O It is a benzaldehyde derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and fluorination reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reagents like bromine (Br2) and fluorine sources .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-fluoro-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and binding affinity to these targets. This compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
- 2-Fluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H3BrF4O |
|---|---|
Peso molecular |
271.01 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3BrF4O/c9-7-2-4(10)1-6(5(7)3-14)8(11,12)13/h1-3H |
Clave InChI |
ITVQMOGVBNZOCM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)C=O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)
![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)
![(6S,8aR)-Hexahydro-5,8-dioxo-3H-thiazolo[3,4-a]pyrazine-6-propanoic Acid](/img/structure/B13429430.png)

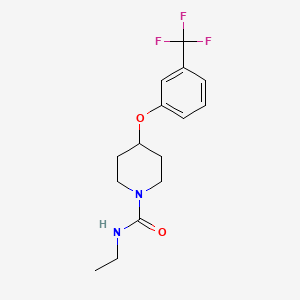
![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)
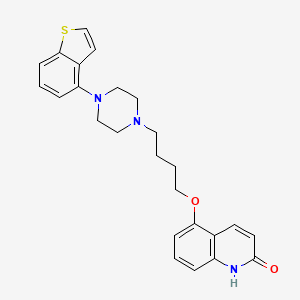
![N-[1-[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-1H-indole-3-ethanamine](/img/structure/B13429472.png)

![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B13429484.png)
